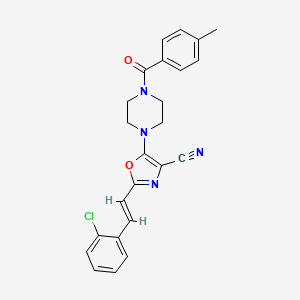

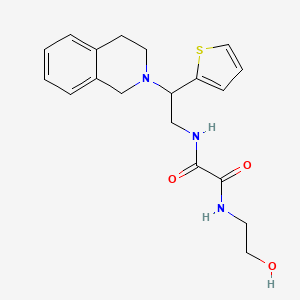

![molecular formula C18H16FN3O4S2 B2915968 N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396857-07-0](/img/structure/B2915968.png)

N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include a S oxidation/S-N coupling approach, a weak base-promoted N-alkylation method, and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Aplicaciones Científicas De Investigación

Theoretical Investigation and Potential Applications

Antimalarial and COVID-19 Therapeutic Applications : A study explored the reactivity of sulfonamide derivatives, including those related to the chemical structure , revealing their antimalarial activity and potential utility in COVID-19 treatment through in vitro studies and ADMET characterization. The compounds displayed significant antimalarial activity, with the best selectivity index noted for derivatives featuring quinoxaline moieties linked to the sulfonamide ring system. Theoretical calculations and molecular docking studies further supported their efficacy against Plasmodium enzymes and SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Antibacterial Potential : Research into monocyclic β-lactams containing synergistic antibacterial pharmacophore sites has revealed compounds with potent antibacterial activity against various microorganisms. This study's methodology and findings may offer insights into developing antibacterial agents leveraging structures similar to "N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide" (Parvez et al., 2010).

Heteroatom-Activated β-Lactam Antibiotics : A synthesis study of substituted azetidinyl oxy acetic acids highlights the creation of new classes of β-lactam antibiotics with activity predominantly against Gram-negative bacteria. The implications of such research could extend to the compound , suggesting a possible framework for developing novel antibacterial agents (Woulfe & Miller, 1985).

Antimicrobial and Anticonvulsant Activities : Studies on the synthesis and evaluation of sulfonamide derivatives, including thiazoles and azetidines, indicate significant antimicrobial and anticonvulsant activities. These findings suggest that similar structures could be explored for their therapeutic potential in treating infections and seizure disorders (Fahim & Ismael, 2019).

Direcciones Futuras

Benzothiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, the future directions for “N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” could involve further exploration of its potential biological activities and pharmaceutical applications.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) enzymes, specifically COX-2 .

Mode of Action

It’s plausible that it may interact with its targets (like cox enzymes) and inhibit their activity, leading to a decrease in the production of prostaglandins . This could result in anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .

Result of Action

The potential result of the compound’s action could be a reduction in inflammation and pain, given the reported anti-inflammatory and analgesic activities of similar compounds . .

Análisis Bioquímico

Biochemical Properties

It is known that the thiazole ring in the compound plays a significant role in its biological effects . The substituents on the thiazole ring can greatly affect the biological outcomes . For instance, it has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Cellular Effects

Preliminary studies suggest that this compound may have antimicrobial and antiproliferative effects . For instance, it has been found that some derivatives of this compound have promising antimicrobial activity . In addition, some derivatives were found to be active against breast cancer cell line MCF7 .

Molecular Mechanism

Molecular docking studies suggest that this compound may interact with various targets to induce its biological effects . These studies have shown that the compound has good docking scores within the binding pocket of selected proteins, suggesting that it may be used as a lead compound for rational drug design .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can be observed after exposure for a certain period . For instance, MCF7 cells were exposed to the compound for 72 hours in one study .

Propiedades

IUPAC Name |

N-[4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-11(23)20-12-5-7-14(8-6-12)28(24,25)22-9-13(10-22)26-18-21-17-15(19)3-2-4-16(17)27-18/h2-8,13H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRBLQLSCFYQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)

![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)

![N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2915899.png)